2-(3,5-Dimethylphenyl)ethyl isobutyrate
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Overview
Description
2-(3,5-Dimethylphenyl)ethyl isobutyrate is an organic compound with the molecular formula C14H20O2. It is also known as propanoic acid, 2-methyl-, 2-(3,5-dimethylphenyl)ethyl ester. This compound is characterized by the presence of a dimethylphenyl group attached to an ethyl isobutyrate moiety. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)ethyl isobutyrate typically involves the esterification of 2-(3,5-dimethylphenyl)ethanol with isobutyric acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)ethyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted products.
Scientific Research Applications
2-(3,5-Dimethylphenyl)ethyl isobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The dimethylphenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)ethanol: The alcohol counterpart of the ester.
2-(3,5-Dimethylphenyl)acetic acid: A related carboxylic acid.
2-(3,5-Dimethylphenyl)ethyl acetate: An ester with a similar structure but different ester group.
Uniqueness
2-(3,5-Dimethylphenyl)ethyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
94134-80-2 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)ethyl 2-methylpropanoate |
InChI |
InChI=1S/C14H20O2/c1-10(2)14(15)16-6-5-13-8-11(3)7-12(4)9-13/h7-10H,5-6H2,1-4H3 |
InChI Key |
XZMQEOBINXEKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCOC(=O)C(C)C)C |
Origin of Product |
United States |
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